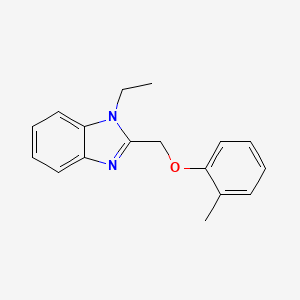![molecular formula C26H29N3O4 B2462631 N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide CAS No. 893996-03-7](/img/structure/B2462631.png)
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activity
N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide derivatives have been identified as potent antifungal agents. Specifically, these compounds show fungicidal activity against Candida species and a broad range of other fungi, including molds and dermatophytes. Notably, the introduction of a gem-dimethyl on the morpholin-2-one core has enhanced plasmatic stability while maintaining in vitro antifungal activity. This advancement was demonstrated in a murine model of systemic Candida albicans infection, showing significant fungal load reduction in kidneys (Bardiot et al., 2015).
Photophysical and Electrochemical Applications
Compounds containing the N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide structure have been explored for their photophysical and electrochemical properties. These properties are particularly relevant in the context of dye-sensitized solar cells. Research indicates that carboxylated cyanine dyes, which share structural similarities with the subject compound, can improve the photoelectric conversion efficiency of solar cells. This improvement is attributed to the co-sensitization method, which significantly enhances the power conversion efficiency under specific illumination conditions (Wu et al., 2009).
Synthesis of Indole Derivatives
The compound has been utilized in the synthesis of various indole derivatives. These derivatives are significant due to their potential biological activity and as valuable building blocks in heterocyclic chemistry. A novel methodology has been developed for the preparation of indole derivatives bearing a 2-(dialkylamino)-ethyl substituent at the 3-position, which is applicable to the synthesis of compounds like rizatriptan (Rádl et al., 2008).
Antimicrobial Evaluation
The structure of N-(1,1-dimethyl-2-phenyl-ethyl)-2-keto-2-[1-(2-keto-2-morpholino-ethyl)indol-3-yl]acetamide has been incorporated into various compounds for antimicrobial evaluation. A series of derivatives were synthesized and screened for their antimicrobial properties, with some demonstrating significant activity against selected microbial species. This research underscores the potential of these compounds in developing new antimicrobial agents (Gul et al., 2017).
Antioxidant Properties
The antioxidant properties of derivatives of this compound have been studied. Compounds synthesized from N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives were evaluated for their antioxidant activity using various methods. Some of these compounds exhibited considerable antioxidant activity, highlighting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Eigenschaften
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-26(2,16-19-8-4-3-5-9-19)27-25(32)24(31)21-17-29(22-11-7-6-10-20(21)22)18-23(30)28-12-14-33-15-13-28/h3-11,17H,12-16,18H2,1-2H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBPNZKTEGVGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2462552.png)
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2462554.png)

methanone](/img/structure/B2462557.png)


![1-(3,4-Dichlorophenyl)-3-[2-(furan-3-YL)ethyl]urea](/img/structure/B2462562.png)
![1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2462563.png)
![7-isopropyl-5-methyl-2-((2-methylbenzyl)thio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2462566.png)
![Methyl 4-oxo-6-(2-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2462568.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2462571.png)